Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
CAS No.: 1354484-63-1
Cat. No.: VC3010140
Molecular Formula: C15H20ClNO5
Molecular Weight: 329.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354484-63-1 |
|---|---|
| Molecular Formula | C15H20ClNO5 |
| Molecular Weight | 329.77 g/mol |
| IUPAC Name | methyl (2S,4S)-4-(3-ethoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C15H19NO5.ClH/c1-3-20-14(17)10-5-4-6-11(7-10)21-12-8-13(16-9-12)15(18)19-2;/h4-7,12-13,16H,3,8-9H2,1-2H3;1H/t12-,13-;/m0./s1 |
| Standard InChI Key | NOYRZYAGLBEXDE-QNTKWALQSA-N |
| Isomeric SMILES | CCOC(=O)C1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl |
| SMILES | CCOC(=O)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl |
| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl |
Introduction
Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a complex organic compound belonging to the pyrrolidine derivatives class. Pyrrolidines are five-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in pharmaceutical research. This compound features a pyrrolidine ring substituted at the 2 and 4 positions, with an ethoxycarbonyl group attached to one of the aromatic phenoxy substituents, enhancing its lipophilicity and potential biological activity.
Synthesis and Chemical Reactions
The synthesis of Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride typically involves careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Protecting groups may be necessary to prevent unwanted side reactions during synthesis. The compound can participate in various chemical reactions, including esterification, influenced by factors like solvent choice, temperature, and reactant concentration.
Biological Activity and Applications
Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is of significant interest in pharmaceutical applications due to its potential interaction with biological targets, influencing enzymatic pathways or receptor activities. Further pharmacological studies are necessary to elucidate specific mechanisms and quantify biological activities.
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